Cas no 1806539-87-6 (4-Bromo-2-mercaptophenylhydrazine)

4-Bromo-2-mercaptophenylhydrazine 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-mercaptophenylhydrazine
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- インチ: 1S/C6H7BrN2S/c7-4-1-2-5(9-8)6(10)3-4/h1-3,9-10H,8H2
- InChIKey: OJLZTXOALIJEPD-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)S)NN
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- トポロジー分子極性表面積: 39
- 疎水性パラメータ計算基準値(XlogP): 2
4-Bromo-2-mercaptophenylhydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A250001190-500mg |
4-Bromo-2-mercaptophenylhydrazine |
1806539-87-6 | 98% | 500mg |
999.60 USD | 2021-06-15 | |
Alichem | A250001190-1g |
4-Bromo-2-mercaptophenylhydrazine |
1806539-87-6 | 98% | 1g |
1,786.10 USD | 2021-06-15 | |
Alichem | A250001190-250mg |
4-Bromo-2-mercaptophenylhydrazine |
1806539-87-6 | 98% | 250mg |
741.20 USD | 2021-06-15 |
4-Bromo-2-mercaptophenylhydrazine 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
4-Bromo-2-mercaptophenylhydrazineに関する追加情報
Professional Introduction to 4-Bromo-2-mercaptophenylhydrazine (CAS No. 1806539-87-6)
4-Bromo-2-mercaptophenylhydrazine, a compound with the chemical formula C₆H₆BrN₃S, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number 1806539-87-6, has garnered significant attention in the scientific community due to its potential applications in the development of novel therapeutic agents. The structural features of this molecule, particularly the presence of both bromine and thiol functionalities, make it a valuable building block for further chemical modifications and functionalization.
The 4-bromo-2-mercaptophenylhydrazine molecule exhibits a distinct aromatic system with electron-withdrawing and electron-donating groups that influence its reactivity and interaction with biological targets. The bromine substituent at the fourth position of the phenyl ring enhances electrophilic aromatic substitution reactions, while the thiol group at the second position facilitates nucleophilic additions and condensation reactions. These properties have made it a popular choice for researchers exploring new synthetic pathways and drug discovery strategies.
In recent years, significant advancements have been made in understanding the pharmacological potential of derivatives of 4-bromo-2-mercaptophenylhydrazine. Studies have shown that modifications of this core structure can lead to compounds with enhanced bioactivity against various diseases. For instance, researchers have investigated its role in developing inhibitors for enzymes involved in metabolic disorders and inflammatory conditions. The hydrazine moiety, in particular, has been explored for its ability to form stable complexes with metal ions, which could be leveraged in designing metallodrugs for treating neurological disorders.
The synthesis of 4-bromo-2-mercaptophenylhydrazine involves multi-step organic transformations that require precise control over reaction conditions. Typically, it is synthesized from 2-aminothiophenol through bromination followed by hydrazination. The bromination step introduces the electron-withdrawing bromine atom, which is crucial for subsequent functionalization. The hydrazination step then introduces the hydrazine group, completing the formation of the target molecule. This synthetic route highlights the importance of 4-bromo-2-mercaptophenylhydrazine as a key intermediate in pharmaceutical manufacturing.
Recent research has also focused on the computational modeling of 4-bromo-2-mercaptophenylhydrazine to predict its interactions with biological targets. Advanced computational techniques such as molecular docking and quantum mechanics simulations have been employed to understand how this compound binds to enzymes and receptors. These studies have provided valuable insights into optimizing its structure for improved pharmacokinetic properties and reduced side effects. The integration of computational methods with experimental validation has accelerated the drug discovery process significantly.
The application of 4-bromo-2-mercaptophenylhydrazine extends beyond pharmaceuticals into materials science and agrochemicals. Its ability to participate in various chemical reactions makes it a valuable precursor for synthesizing polymers, dyes, and specialty chemicals. For example, researchers have explored its use in developing conductive polymers for electronic applications and in creating novel agrochemicals that enhance crop protection while minimizing environmental impact.
The safety and handling of 4-bromo-2-mercaptophenylhydrazine are critical considerations in industrial and laboratory settings. While it is not classified as a hazardous material under standard regulations, proper protocols must be followed to ensure safe handling and storage. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when working with this compound to prevent skin contact and inhalation exposure. Additionally, storage conditions should be controlled to prevent degradation due to moisture or air exposure.
The future prospects of 4-bromo-2-mercaptophenylhydrazine are promising, with ongoing research aimed at expanding its applications and improving its synthetic methodologies. Innovations in green chemistry are driving efforts to develop more sustainable synthetic routes that minimize waste and reduce environmental impact. Furthermore, collaborations between academia and industry are fostering new discoveries that could lead to breakthroughs in drug development and material science.
In conclusion, 4-Bromo-2-mercaptophenylhydrazine (CAS No. 1806539-87-6) is a multifaceted compound with significant potential in various scientific fields. Its unique structural features and reactivity make it an indispensable tool for researchers exploring new synthetic pathways and therapeutic agents. As advancements continue to unfold in chemical synthesis and drug discovery, the importance of this compound is expected to grow even further.
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